molecular formula C18H16N2O5 B11056671 3-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-amine

3-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B11056671
M. Wt: 340.3 g/mol
InChI Key: VPMZPOXBAFWLGR-UHFFFAOYSA-N
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Description

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the reaction of a suitable phenol derivative with methylene chloride in the presence of a base to form the benzodioxole ring.

    Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-HYDROXYPHENYL)-5-ISOXAZOLAMINE
  • 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-5-ISOXAZOLAMINE

Uniqueness

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C18H16N2O5/c1-21-12-5-3-10(4-6-12)15-16(20-25-18(15)19)11-7-13(22-2)17-14(8-11)23-9-24-17/h3-8H,9,19H2,1-2H3

InChI Key

VPMZPOXBAFWLGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC4=C(C(=C3)OC)OCO4)N

Origin of Product

United States

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